molecular formula C18H26N2O3 B1327368 Ethyl 4-[2-(4-methylpiperazinomethyl)phenyl]-4-oxobutyrate CAS No. 898762-67-9

Ethyl 4-[2-(4-methylpiperazinomethyl)phenyl]-4-oxobutyrate

Cat. No.: B1327368
CAS No.: 898762-67-9
M. Wt: 318.4 g/mol
InChI Key: PKWYNUJDDDHGBL-UHFFFAOYSA-N
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Description

Ethyl 4-[2-(4-methylpiperazinomethyl)phenyl]-4-oxobutyrate is a chemical compound with the molecular formula C18H26N2O3 and a molecular weight of 318.4 g/mol. It is available for purchase from various chemical suppliers .

Scientific Research Applications

Enzymatic Synthesis and Asymmetric Reduction

  • Enzyme-catalyzed asymmetric synthesis of optically active forms of related compounds like ethyl 4-phenyl-4-hydroxybutyrate demonstrates the potential for producing pharmaceutical intermediates and versatile chiral building blocks (Xia et al., 2013).

Synthesis and Characterization

  • The synthesis and characterization of similar ethyl-substituted compounds, leading to new antimicrobial agents, underscore the significance of these compounds in medicinal chemistry (Patel, Patel, & Shah, 2011).

Hydrogenation Processes

  • Hydrogenation studies on ethyl 4-R-2,4-dioxobutyrates reveal insights into the production of ethyl 4-R-2-hydroxy-4-oxobutyrates, highlighting the importance of these reactions in synthetic chemistry (Slavinska et al., 2006).

Crystal Structure and DFT Studies

  • Investigations into the crystal structure and density functional theory (DFT) studies of related compounds provide valuable information on the molecular structure and electronic properties, essential for the development of new materials and drugs (Naveen et al., 2021).

pH Profile Design in Bioreduction

  • Designing optimal pH profiles for the asymmetric reduction of related compounds like ethyl 4-chloro-3-oxobutyrate, using baker's yeast, demonstrates the importance of fine-tuning reaction conditions for improved yield and purity (Chen et al., 2002).

Properties

IUPAC Name

ethyl 4-[2-[(4-methylpiperazin-1-yl)methyl]phenyl]-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3/c1-3-23-18(22)9-8-17(21)16-7-5-4-6-15(16)14-20-12-10-19(2)11-13-20/h4-7H,3,8-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKWYNUJDDDHGBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=CC=CC=C1CN2CCN(CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10643907
Record name Ethyl 4-{2-[(4-methylpiperazin-1-yl)methyl]phenyl}-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10643907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898762-67-9
Record name Ethyl 2-[(4-methyl-1-piperazinyl)methyl]-γ-oxobenzenebutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898762-67-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-{2-[(4-methylpiperazin-1-yl)methyl]phenyl}-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10643907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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